molecular formula C10H10N2O2 B5595002 5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 61875-44-3

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B5595002
CAS No.: 61875-44-3
M. Wt: 190.20 g/mol
InChI Key: NLXZQFMPNGKKQX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure consists of a quinoxaline ring with two methyl groups at positions 5 and 7, and a dihydroquinoxaline-2,3-dione moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the quinoxaline ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-1,4-dihydroquinoxaline-2,3-dione
  • 5,8-Dimethyl-1,4-dihydroquinoxaline-2,3-dione
  • 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(13)10(14)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXZQFMPNGKKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349617
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61875-44-3
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-4,6-dimethylbenzene (424 mg, 3.11 mmole) and oxalic acid dihydrate (432 mg, 3.43 mmole, used as received) in 4N HCl (20 mL) was refluxed at 120-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the supernatant was removed. The yellow solid was washed with cold water (2×2 mL), collected by filtration, and dried in vacuo for 2 h, affording 516 mg of crude 5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (87%) as a yellow powder. The crude product was taken up in 1 N NaOH (10 mL) and filtered. The filtrate was acidified to pH =3, affording the pure title compound (490 mg) as a light yellow powder; mp:345-347° C. (dec); IR (KBr, cm−1):3460, 3190, 2986, 1716, 1709, 1630. 1H NMR (DMSO-d6): δ11.858 (s, 1H), 11.173 (s, 1H), 6.766 (s, 1H), 6.745 (s, 1H), 2.280 (s, 3), 2.211 (s, 3). HRMS: calcd for C10H10(N2O2 (M+) m/z: 190.0714; found: 190.0744.
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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